molecular formula C21H36ClNO2 B14439099 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride CAS No. 74051-74-4

2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride

Cat. No.: B14439099
CAS No.: 74051-74-4
M. Wt: 370.0 g/mol
InChI Key: LBLUPCPYGKSRAA-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is a chemical compound with a complex structure that includes a diethylamino group, a phenyl group, and a nonanoate ester. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride typically involves the esterification of 2-phenylnonanoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: In studies involving cell signaling and receptor interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can interact with biological membranes, altering their permeability and affecting cellular processes. The phenyl group may also play a role in binding to hydrophobic pockets within proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethanol hydrochloride
  • 2-(Diethylamino)ethyl chloride hydrochloride
  • Ethanethiol, 2-(diethylamino)-

Uniqueness

2-(Diethylamino)ethyl 2-phenylnonanoate hydrochloride is unique due to its combination of a long nonanoate chain and a phenyl group, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

74051-74-4

Molecular Formula

C21H36ClNO2

Molecular Weight

370.0 g/mol

IUPAC Name

diethyl-[2-(2-phenylnonanoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C21H35NO2.ClH/c1-4-7-8-9-13-16-20(19-14-11-10-12-15-19)21(23)24-18-17-22(5-2)6-3;/h10-12,14-15,20H,4-9,13,16-18H2,1-3H3;1H

InChI Key

LBLUPCPYGKSRAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

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